molecular formula C26H30N4O4 B2728298 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide CAS No. 921463-54-9

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2728298
CAS RN: 921463-54-9
M. Wt: 462.55
InChI Key: LJFQPJIQYYWMRG-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.55. The purity is usually 95%.
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Scientific Research Applications

Alpha1-Adrenergic Receptor Ligands

Adrenergic receptors are crucial G protein-coupled receptors (GPCRs) involved in various physiological processes. Activation or blockade of these receptors is a major therapeutic strategy for treating conditions such as cardiac hypertrophy, heart failure, hypertension, and more. Among the nine cloned adrenoceptor subtypes, alpha1-adrenergic receptors play a significant role in neurological conditions.

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-phenylacetamide: and its derivatives have been studied as alpha1-adrenergic receptor antagonists. Most of these novel compounds exhibit affinity in the range of 22 nM to 250 nM. In silico docking, molecular dynamics simulations, and ADME calculations have identified promising lead compounds. Notably, compounds 2, 5, 8, and 12 exhibit an acceptable pharmacokinetic profile and are potential candidates for further investigation .

Antidepressant-Like Properties

Another area of interest is the antidepressant-like activity of related compounds. For instance, 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl] derivatives have been evaluated for their effects on serotonin (5-HT1A) and dopamine (D2) receptors. These compounds show promise as potential antidepressants .

Supramolecular Assembly

Additionally, 4-(2-methoxyphenyl)piperazin-1-ium salts have been studied for their supramolecular assembly properties. These compounds exhibit interesting structures and interactions in various dimensions .

properties

IUPAC Name

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-33-23-10-8-21(9-11-23)29-14-12-28(13-15-29)17-22-16-24(31)25(34-2)18-30(22)19-26(32)27-20-6-4-3-5-7-20/h3-11,16,18H,12-15,17,19H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFQPJIQYYWMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

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